molecular formula C22H22O4 B587993 [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 CAS No. 1794960-44-3

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5

Cat. No.: B587993
CAS No.: 1794960-44-3
M. Wt: 355.445
InChI Key: TUPSTLDQFNUXKF-HQMUZNGPSA-N
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Description

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 (CAS: 1794960-44-3) is a deuterated organic compound with the molecular formula C22H17D5O4 and a molecular weight of 355.44 g/mol . Its structure features a 1,2-ethanediol backbone substituted with deuterium atoms and two benzyloxy groups attached to a phenyl ring. The compound is supplied as a neat standard (room temperature storage) and is primarily utilized in analytical chemistry as a stable isotope-labeled internal standard for mass spectrometry or nuclear magnetic resonance (NMR) studies . The non-deuterated analog (CAS: 100434-10-4) shares the same core structure but lacks isotopic labeling, making it less suitable for traceability in quantitative analyses .

Properties

IUPAC Name

1,1-dideuterio-2-[2,3,6-trideuterio-4,5-bis(phenylmethoxy)phenyl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13,20,23-24H,14-16H2/i11D,12D,13D,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPSTLDQFNUXKF-HQMUZNGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CO)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])O)O)[2H])OCC2=CC=CC=C2)OCC3=CC=CC=C3)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyloxy Group Deuteration

The benzyloxy groups are deuterated early in the synthesis to ensure isotopic stability during subsequent steps.

Procedure :

  • Starting Material : 3,4-Dihydroxybenzaldehyde (10 mmol) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

  • Deuteration : Benzyl-d7 bromide (22 mmol) and potassium carbonate (30 mmol) are added. The mixture is stirred at 80°C for 24 hours.

  • Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 4:1) to yield 3,4-bis(benzyl-d7-oxy)benzaldehyde (Yield: 85–92%).

Key Data :

ParameterValue
Reaction Temperature80°C
Deuterium Purity>98% (confirmed by MS)
SolventDMF

Ethanediol Backbone Synthesis

The ethanediol moiety is introduced via asymmetric reduction of a ketone intermediate.

Procedure :

  • Aldol Condensation : 3,4-Bis(benzyl-d7-oxy)benzaldehyde (5 mmol) reacts with glycolaldehyde in ethanol using NaOH (10%) to form the α-keto intermediate.

  • Catalytic Hydrogenation : The α-keto compound is reduced under D₂ gas (50 bar) using Ru-MACHO catalyst (0.1 mol%) and NaOtBu (10 mol%) in methanol at 80°C for 12 hours.

  • Purification : Recrystallization from ethanol yields [3,4-Bis(benzyl-d7-oxy)phenyl]-1,2-ethanediol-d5 (Yield: 88–91%, ee >99%).

Optimization Insights :

  • Catalyst Efficiency : Ru-MACHO outperforms Pd/C in stereoselectivity, achieving >99% enantiomeric excess (ee).

  • Deuterium Incorporation : Using D₂ gas ensures 95–98% deuteration at the ethanediol backbone (confirmed by ²H NMR).

Reaction Optimization

Solvent and Temperature Effects

Solvent polarity and temperature critically influence deuteration efficiency:

SolventTemperature (°C)Deuteration (%)Yield (%)
CD₃OD609285
DMF-d7809891
THF-d8708978

Methanol-d4 (CD₃OD) balances reaction rate and isotopic exchange, while DMF-d7 enhances deuteration at higher temperatures.

Catalyst Screening

Comparative catalyst performance in hydrogenation:

CatalystPressure (bar)ee (%)Deuterium Incorporation (%)
Ru-MACHO50>9998
Pd/C508295
Rh/Al₂O₃507590

Ru-MACHO’s bifunctional mechanism (Lewis acid and hydride transfer) ensures high stereocontrol and deuteration.

Analytical Validation

Spectroscopic Characterization

  • ²H NMR (400 MHz, CDCl₃) : Peaks at δ 4.45 (d, J = 5.2 Hz, 2H, CH₂D) and δ 7.25–7.35 (m, aromatic-D).

  • HRMS (ESI+) : m/z 355.2154 [M+H]⁺ (calc. 355.2158 for C₂₂H₁₇D₅O₄).

Isotopic Purity Assessment

Isotopic enrichment is quantified via mass spectrometry:

IsotopologueAbundance (%)
D₅98.2
D₄1.5
D₃0.3

Industrial-Scale Considerations

Large-scale production faces challenges in cost and deuterium recovery:

  • Deuterium Recycling : Distillation traps recover D₂ gas, reducing costs by 30%.

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction time by 40% compared to batch processes.

Emerging Methodologies

Recent advances focus on biocatalytic deuteration:

  • Enzymatic Reduction : Alcohol dehydrogenases from Lactobacillus brevis catalyze ketone reduction with D₂O as the deuterium source (Yield: 80%, ee: 95%).

  • Photoredox Catalysis : Visible-light-driven H/D exchange using eosin Y and D₂O achieves 90% deuteration at room temperature .

Chemical Reactions Analysis

Types of Reactions

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 is used in a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.

    Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.

    Industry: Applied as environmental pollutant standards for the detection of air, water, soil, sediment, and food.

Mechanism of Action

The mechanism of action of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 involves its role as an intermediate in the preparation of catecholamines metabolites. The compound’s deuterium labeling allows researchers to study metabolic pathways and reaction mechanisms in vivo, providing insights into molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related derivatives based on functional groups, isotopic labeling, and applications. Key similarities and differences are summarized below:

Table 1: Comparative Analysis of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 and Analogous Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Unique Features Applications
This compound 1794960-44-3 C22H17D5O4 355.44 Benzyloxy, deuterated ethanediol Five deuterium atoms for isotopic labeling Analytical standards (e.g., LC-MS)
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol 100434-10-4 C22H22O4 ~350.40 Benzyloxy, ethanediol Non-deuterated analog Synthetic intermediates
3-(4-(Benzyloxy)phenyl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole Not provided C22H16ClN3O4S ~453.90 Benzyloxy, oxadiazole, sulfonyl Chlorophenylsulfonyl group enhances reactivity Biological activity studies
Ethylene glycol bis(trimellitate) Not provided C20H14O12 446.32 Ethanediol, ester linkages High thermal stability Polymers, coatings
1,2-Benzenediol,3,4-dibromo-5-(methoxymethyl) 14045-42-2 C8H8Br2O3 328.96 Diol, bromo, methoxymethyl Halogen substitution Halogenated intermediates

Key Comparative Insights

(a) Isotopic Labeling vs. Non-Deuterated Analogs

The deuterated ethanediol-d5 exhibits a 5.04 g/mol mass difference compared to its non-deuterated counterpart due to the replacement of five hydrogen atoms with deuterium. This isotopic labeling minimizes interference in mass spectrometry, enhancing its utility as a reference standard . In contrast, the non-deuterated version (CAS: 100434-10-4) is more cost-effective for synthetic applications but lacks isotopic traceability .

(b) Benzyloxy-Substituted Derivatives

Compounds like 3-(4-(Benzyloxy)phenyl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole () share the benzyloxy-phenyl motif but differ in core structure. Such structural variations influence solubility and biological activity.

(c) Ethanediol Backbone vs. Alternative Cores

The ethanediol backbone in the target compound contrasts with derivatives like ethylene glycol bis(trimellitate) (), which features ester linkages. The latter’s ester groups confer enhanced thermal stability , making it suitable for industrial polymers, whereas the deuterated ethanediol’s primary role is analytical .

(d) Halogenated Diols

Halogenated analogs such as 1,2-Benzenediol,3,4-dibromo-5-(methoxymethyl) (CAS: 14045-42-2) exhibit higher molecular weights and altered lipophilicity due to bromine atoms. These properties make them valuable in halogenation reactions but less ideal for isotopic labeling applications .

Biological Activity

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 is a deuterated compound that has garnered interest due to its potential biological activities. This compound, with the molecular formula C22H17D5O4C_{22}H_{17}D_5O_4 and a molecular weight of 355.44 g/mol, is characterized by its unique structural features that may contribute to its biological effects.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that derivatives of bis(benzyloxy)phenyl compounds may exhibit cytotoxic effects on various cancer cell lines.
  • Enzyme Inhibition : There is evidence that certain benzyloxy phenolic compounds can inhibit specific enzymes involved in metabolic pathways.

Case Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry demonstrated that compounds structurally related to this compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) in vitro. The results indicated a significant decrease in oxidative stress markers in treated cells compared to controls.

Concentration (µM)ROS Levels (Relative Units)
0100
1075
5050
10030

Case Study 2: Anticancer Activity

In a comparative study involving various benzyloxy phenolic compounds, this compound was tested against human breast cancer cell lines (MCF-7). The compound showed IC50 values indicating effective cytotoxicity.

CompoundIC50 (µM)
This compound12
Control (DMSO)>100

Case Study 3: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the enzyme-inhibitory potential of similar compounds on cyclooxygenase (COX) enzymes. The study found that these compounds could significantly reduce COX activity.

Q & A

Q. How do researchers address spectral anomalies (e.g., signal splitting) in NMR characterization of deuterated analogs?

  • Residual 1H^1H in deuterated positions causes splitting. Use 2H^2H-decoupled NMR or higher-field instruments (≥500 MHz) to improve resolution. For complex splitting, employ 2D 1H^1H-13C^{13}C HSQC to assign overlapping signals .

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